Phenyl isothiocyanate is a chemical compound of cyanide. It is a reagent used in reversed phase high-performance liquid chromatography (HPLC). (L197)
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Phenyl isothiocyanate
CAS No.: 103-72-0
Cat. No.: VC20870186
Molecular Formula: C7H5NS
Molecular Weight: 135.19 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 103-72-0 |
---|---|
Molecular Formula | C7H5NS |
Molecular Weight | 135.19 g/mol |
IUPAC Name | isothiocyanatobenzene |
Standard InChI | InChI=1S/C7H5NS/c9-6-8-7-4-2-1-3-5-7/h1-5H |
Standard InChI Key | QKFJKGMPGYROCL-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)N=C=S |
Canonical SMILES | C1=CC=C(C=C1)N=C=S |
Chemical Properties and Structure
Phenyl isothiocyanate, with the IUPAC name isothiocyanatobenzene, is an aromatic isothiocyanate compound consisting of a phenyl group attached to an isothiocyanate functional group. Its molecular structure enables its reactivity with primary and secondary amines, making it valuable in various chemical and biochemical applications.
Physical and Chemical Characteristics
Phenyl isothiocyanate possesses distinct physical properties that influence its handling and application in laboratory settings. The compound exists as a liquid at room temperature with characteristic physical parameters.
Property | Value |
---|---|
CAS Number | 103-72-0 |
Molecular Formula | C7H5NS |
Molecular Weight | 135.18 g/mol |
Physical State | Colorless to pale yellow liquid |
Melting Point | −21°C |
Boiling Point | 218°C |
Density | 1.132 g/mL at 20°C |
Vapor Pressure | 10 hPa (20°C) |
SMILES Notation | S=C=NC1=CC=CC=C1 |
The compound is insoluble in water but readily dissolves in organic solvents such as ether and ethanol, a property that influences its purification methods and applications . Its chemical structure features an isothiocyanate group (N=C=S) attached to a benzene ring, providing the compound with its characteristic reactivity profile.
Nomenclature and Identifiers
Identifier | Value |
---|---|
IUPAC Name | Isothiocyanatobenzene |
Common Synonyms | Phenyl mustard oil, Thiocarbanil, Isothiocyanic acid phenyl ester, Benzene-1-isothiocyanate |
PubChem CID | 7673 |
ChEBI | CHEBI:85103 |
MDL Number | MFCD00004798 |
InChI Key | QKFJKGMPGYROCL-UHFFFAOYSA-N |
Synthesis and Production
The synthesis of phenyl isothiocyanate involves several chemical approaches, with the most common industrial method utilizing the reaction between aniline and carbon disulfide under appropriate conditions.
Industrial Synthesis Methodology
A typical synthetic procedure for phenyl isothiocyanate at a 1-mol scale involves the reaction of aniline with carbon disulfide in the presence of potassium carbonate, followed by treatment with cyanuric chloride (TCT).
The process follows these key steps:
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Carbon disulfide (91.2 g, 1.2 mol) is added dropwise to a mixture of aniline (93.0 g, 1.0 mol) and potassium carbonate (276.0 g, 2.0 mol) in water
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After complete addition and reaction, the mixture is cooled to 0°C
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A solution of cyanuric chloride (92.3 g, 0.5 mol) in dichloromethane is added dropwise
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The reaction mixture is basified with sodium hydroxide solution
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The organic layer is separated, dried, and distilled to yield the pure product
This process typically yields about 127.0 g (94% yield) of colorless liquid phenyl isothiocyanate, collected at 72–74°C under 1 mmHg pressure .
Purification Methods
For laboratory purification, impure phenyl isothiocyanate (containing thiourea impurities) can be purified by steam distillation into a receiver containing dilute sulfuric acid. The oil is separated, dried over calcium chloride, and distilled under vacuum to obtain the pure compound .
Applications and Uses
Phenyl isothiocyanate serves diverse functions across several scientific fields, with particularly important applications in biochemistry and analytical chemistry.
Protein and Peptide Chemistry
The compound's most significant application lies in protein chemistry, particularly in sequencing techniques:
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Edman Degradation: Phenyl isothiocyanate serves as the key reagent in this sequential protein degradation technique, enabling the determination of amino acid sequences in peptides and proteins .
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N-terminal Amino Acid Identification: The compound reacts with the N-terminal amino acids of proteins, allowing for their identification and characterization through automated sequential analysis .
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Amino Acid Analysis: Phenyl isothiocyanate is utilized in high-performance liquid chromatography (HPLC) for analyzing amino acids, with the resulting phenylthiocarbamyl (PTC) derivatives exhibiting stability and optimal detection properties .
Analytical Applications
Beyond protein chemistry, the compound finds application in forensic and analytical contexts:
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Forensic Analysis: Phenyl isothiocyanate serves as a derivatization reagent for HPLC analysis of amphetamine derivatives in body fluids for forensic purposes .
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Derivatization Chemistry: The compound reacts with primary and secondary amines under alkaline conditions within 20 minutes, producing stable derivatives that can be detected at approximately 245 nm with a detection limit of 1 pmol .
Synthetic Applications
In organic synthesis, phenyl isothiocyanate functions as:
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A synthon for dithiadiazafulvalenes and other heterocyclic compounds .
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A building block for synthesizing various biologically important heterocyclic compounds .
Biological Activity and Toxicology
Phenyl isothiocyanate demonstrates various biological effects that influence both its potential therapeutic applications and safety considerations.
Anti-carcinogenic Properties
Research indicates that phenyl isothiocyanate may possess anti-carcinogenic properties in certain contexts:
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Inhibition of Carcinogenic Activity: Studies suggest that phenyl isothiocyanate may help inhibit the carcinogenic activity of N-nitrosodimethylamine (NDMA) .
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Tumor Inhibition: The compound has demonstrated inhibitory effects on melanoma formation, mammary tumor formation, and tumor-specific angiogenesis in mice .
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Molecular Mechanisms: Phenyl isothiocyanate has been shown to down-regulate serum nitrous oxide (NO) and tumor necrosis factor-alpha (TNF-α), both involved in angiogenesis – a critical process in the transformation of premalignant lesions to malignant phenotypes .
Toxicological Profile
Toxicity studies provide crucial information regarding the safety profile of phenyl isothiocyanate:
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Thyroid Effects: Research by Speijers et al. (1985) identified interference with thyroid hormone levels as a sensitive effect of phenyl isothiocyanate, with decreased serum T4 (total and free) levels observed in rats treated orally with ≥10 mg/kg-day .
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Dose-Response Relationship:
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Reference Dose: Based on these findings, a provisional subchronic reference dose (RfD) of 0.002 mg/kg-day has been derived for phenyl isothiocyanate .
Regulatory System | Classification Details |
---|---|
Hazard Class | 6.1 (Toxic substances) |
UN Number | UN2927 |
Packing Group | II |
Canada TDG Shipping Name | Toxic Liquid, Corrosive, Organic, N.O.S. (PHENYL ISOTHIOCYANATE) |
These classifications indicate that phenyl isothiocyanate is considered both toxic and corrosive, requiring appropriate handling procedures and protective measures .
Protective Measures
When working with phenyl isothiocyanate, several safety measures should be implemented:
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Personal Protective Equipment: Use of chemical-resistant gloves, safety goggles, and protective clothing is essential.
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Ventilation: Work should be conducted in a well-ventilated area or fume hood to prevent inhalation of vapors.
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Storage: The compound should be stored in tightly closed containers in a cool, dry place away from incompatible materials.
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Spill Response: Appropriate absorbent materials should be available for containing and cleaning up spills .
Catalog Number | Quantity | Price Range (2025) |
---|---|---|
AAA1159606 | 5 g | $61.00 |
AAA1159622 | 100 g | $106.10 |
AAA1159636 | 500 g | $381.67 |
The compound is typically supplied at a purity of 97% or higher for research and analytical applications .
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